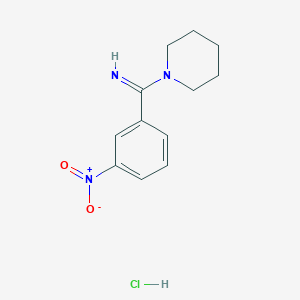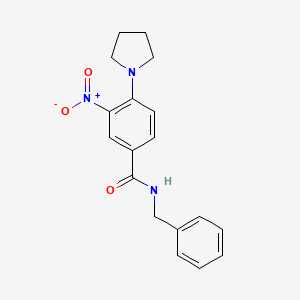
5-acetyl-6-phenyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone
Vue d'ensemble
Description
5-acetyl-6-phenyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone is a heterocyclic compound with potential applications in medicinal chemistry. It is also known as thieno[2,3-d]pyrimidin-4(3H)-one and has a molecular formula of C17H14N2OS.
Mécanisme D'action
The exact mechanism of action of 5-acetyl-6-phenyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone is not fully understood. However, studies have suggested that the compound may exert its biological activity through the inhibition of specific enzymes or receptors. For example, it has been shown to inhibit the activity of human topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. The compound has also been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer activity, the compound has been reported to possess antimicrobial and antifungal properties. It has also been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. Furthermore, the compound has been reported to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-acetyl-6-phenyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone is its relative ease of synthesis. The one-pot, three-component reaction is straightforward and can be performed using commercially available reagents. Another advantage is the compound's potential as a scaffold for the design of novel therapeutic agents. However, a limitation of the compound is its moderate to low yield, which may limit its use in large-scale applications.
Orientations Futures
There are several future directions for the study of 5-acetyl-6-phenyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone. One direction is the design and synthesis of analogs with improved biological activity and selectivity. Another direction is the elucidation of the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, the compound's potential as a kinase inhibitor warrants further investigation, as it may have implications for the treatment of various diseases, including cancer and inflammatory disorders. Finally, the compound's antioxidant activity may be explored further, as it may have potential applications in the treatment of oxidative stress-related diseases.
Applications De Recherche Scientifique
5-acetyl-6-phenyl-4-(2-thienyl)-3,4-dihydro-2(1H)-pyrimidinone has potential applications in medicinal chemistry as a scaffold for the design of novel therapeutic agents. It has been reported to exhibit various biological activities, including anticancer, antimicrobial, and antifungal properties. The compound has also been studied for its potential as a kinase inhibitor, with promising results in vitro.
Propriétés
IUPAC Name |
5-acetyl-6-phenyl-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10(19)13-14(11-6-3-2-4-7-11)17-16(20)18-15(13)12-8-5-9-21-12/h2-9,15H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBZPZPUFYGMMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=O)NC1C2=CC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643565 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(4-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4085604.png)
![N-(4-acetylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanamide](/img/structure/B4085630.png)
![2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4085634.png)

![2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine](/img/structure/B4085647.png)

![N-allyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide](/img/structure/B4085658.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4085672.png)
![6-[4-(trifluoromethyl)phenyl]-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B4085673.png)
![N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B4085679.png)
![methyl 2-cycloheptyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4085693.png)
![N-(4-{[(5-nitro-1-naphthyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4085696.png)
![N-[4-(acetylamino)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide](/img/structure/B4085702.png)
![2-chloro-N-{1-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4085717.png)